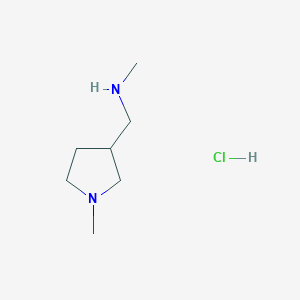![molecular formula C15H21N3O4 B13817263 (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid is a tripeptide compound composed of three amino acids: alanine, phenylalanine, and another alanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The final step involves deprotection to yield the desired tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its automation and high yield.
化学反応の分析
Types of Reactions
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid: Similar structure but with a butanoic acid instead of propanoic acid.
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]ethanoic acid: Similar structure but with an ethanoic acid instead of propanoic acid.
Uniqueness
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C15H21N3O4 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,12+/m0/s1 |
InChIキー |
XRUJOVRWNMBAAA-JBLDHEPKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
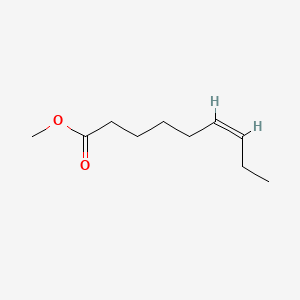
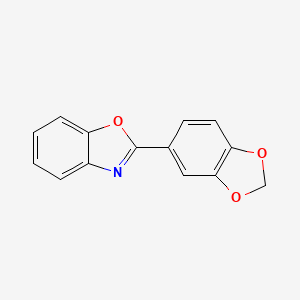
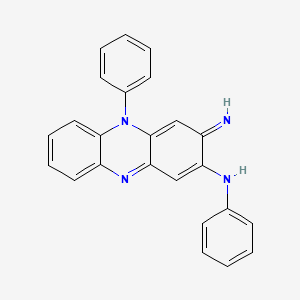
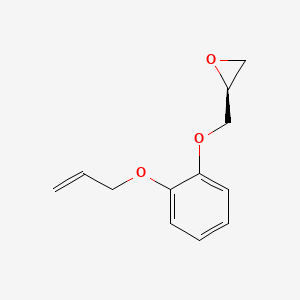
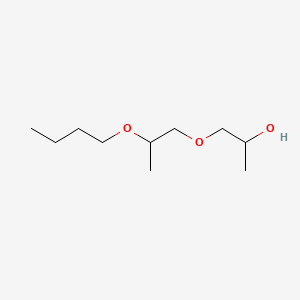

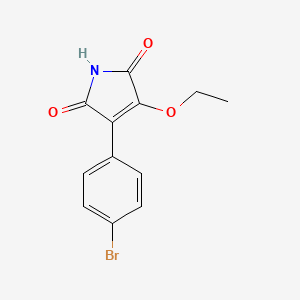
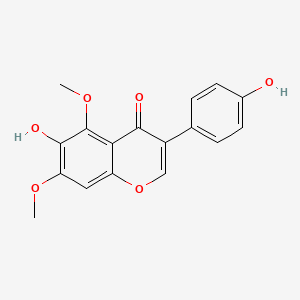
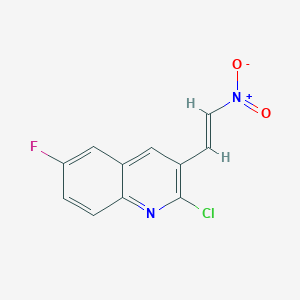
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
